1-Butoxy-3-(2-nitro-ethyl)-benzene

Description

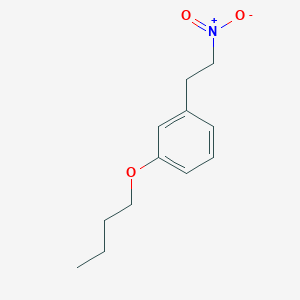

1-Butoxy-3-(2-nitro-ethyl)-benzene is a substituted benzene derivative featuring a butoxy group (-OC₄H₉) at the 1-position and a 2-nitroethyl group (-CH₂CH₂NO₂) at the 3-position. This compound combines the aromatic stability of benzene with functional groups that impart distinct electronic and steric properties.

Properties

Molecular Formula |

C12H17NO3 |

|---|---|

Molecular Weight |

223.27 g/mol |

IUPAC Name |

1-butoxy-3-(2-nitroethyl)benzene |

InChI |

InChI=1S/C12H17NO3/c1-2-3-9-16-12-6-4-5-11(10-12)7-8-13(14)15/h4-6,10H,2-3,7-9H2,1H3 |

InChI Key |

IEZAVXPRJBMZRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)CC[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be inferred from analogous benzene derivatives and nitro/alkoxy-substituted compounds discussed in the literature. Below is a comparative analysis based on structural and electronic parallels:

1-Butoxy-3-methylbenzene

- Structure : Contains a butoxy group at the 1-position and a methyl group at the 3-position.

- Key Differences : Lacks the nitroethyl substituent, resulting in reduced electron-withdrawing effects and lower polarity compared to 1-Butoxy-3-(2-nitro-ethyl)-benzene.

- Reactivity: Methyl groups are electron-donating, which stabilizes the aromatic ring but reduces electrophilic substitution rates.

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure : Features a benzamide core with a hydroxydimethylethyl group.

- Key Differences: The amide group introduces hydrogen-bonding capabilities, unlike the nitroethyl or butoxy groups.

Electron-Stimulated Desorption (ESD) Studies on Condensed Benzene

- Substituent Impact : Electron-withdrawing groups (e.g., nitro) increase the likelihood of dissociative electron attachment (DEA) or dipolar dissociation (DD) due to enhanced electron capture cross-sections. This contrasts with electron-donating groups (e.g., butoxy), which may stabilize transient negative ions (TNIs) .

- Thickness Dependence: For nitro-containing compounds, the desorption yield of lighter anionic fragments (e.g., NO₂⁻) is higher than cationic species, a trend likely exacerbated in this compound due to the nitroethyl group’s fragmentation pathways .

Table 1: Comparative Properties of Selected Benzene Derivatives

Recommendations for Future Research

- Synthesis and Characterization : Prioritize the synthesis of this compound using protocols similar to those for 1-Butoxy-3-methylbenzene , followed by NMR, IR, and X-ray crystallography.

- Electron Interaction Studies : Investigate ESD or electron-impact ionization behavior to quantify fragmentation pathways and compare with nitroethyl analogs.

- Computational Modeling : Use density functional theory (DFT) to predict electronic structure, adsorption energetics (e.g., on Pt surfaces), and substituent interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.